REACTION_CXSMILES
|
[Si:1]([O:8][C:9]1([CH2:13][CH:14]([OH:17])CO)[CH2:12][CH2:11][CH2:10]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2].C1COCC1.CC(O)(C)C.O.I([O-])(=O)(=O)=O.[Na+].CCOC(C)=O.CCCCCC>O>[Si:1]([O:8][C:9]1([CH2:13][CH:14]=[O:17])[CH2:10][CH2:11][CH2:12]1)([C:4]([CH3:7])([CH3:6])[CH3:5])([CH3:3])[CH3:2] |f:1.2.3,4.5,6.7|
|
Name
|
3-(1-(tert-butyldimethylsilyloxy)cyclobutyl)propane-1,2-diol
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1(CCC1)CC(CO)O
|
Name
|
THF t-BuOH H2O
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1.CC(C)(C)O.O
|
Name
|
|
Quantity
|
120.15 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
EtOAc Hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition the solution
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
EXTRACTION
|
Details
|
the aqueous solution was extracted with ether (3×600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
carefully concentrated in vacuo (Note: volatile product)
|
Type
|
DISSOLUTION
|
Details
|
The oil was re-dissolved in 200 mL of benzene
|
Type
|
CUSTOM
|
Details
|
azeotroped
|
Type
|
CUSTOM
|
Details
|
to remove any excess t-BuOH
|
Type
|
CUSTOM
|
Details
|
chromatographed through a glass column
|
Type
|
WASH
|
Details
|
eluting with 3% EtOAc in hexane
|
Type
|
CUSTOM
|
Details
|
to provide a golden oil
|
Type
|
CONCENTRATION
|
Details
|
after concentrating in vacuo (Note: volatile product)
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in 200 mL of benzene
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
The mixture was further concentrated
|
Type
|
CUSTOM
|
Details
|
to remove excess benzene
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1(CCC1)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 296 mmol | |
AMOUNT: MASS | 67.5 g | |
YIELD: PERCENTYIELD | 96.2% | |
YIELD: CALCULATEDPERCENTYIELD | 96.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |